Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428537
InChI: InChI=1S/C16H15NO5/c1-20-10-4-7-15(21-2)12(8-10)13-6-5-11(16(19)22-3)14(9-18)17-13/h4-9H,1-3H3
SMILES:
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol

Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate

CAS No.:

Cat. No.: VC17428537

Molecular Formula: C16H15NO5

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate -

Specification

Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
IUPAC Name methyl 6-(2,5-dimethoxyphenyl)-2-formylpyridine-3-carboxylate
Standard InChI InChI=1S/C16H15NO5/c1-20-10-4-7-15(21-2)12(8-10)13-6-5-11(16(19)22-3)14(9-18)17-13/h4-9H,1-3H3
Standard InChI Key GXTRNUSMIXGNAL-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=NC(=C(C=C2)C(=O)OC)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted at the 2-position with a formyl group (-CHO) and at the 6-position with a 2,5-dimethoxyphenyl moiety. The methoxy groups at the 2- and 5-positions of the phenyl ring distinguish it from the more commonly studied 3,4-dimethoxy analog .

Table 1: Comparative Molecular Properties of Nicotinate Derivatives

PropertyMethyl 6-(2,5-Dimethoxyphenyl)-2-Formylnicotinate*Methyl 6-(3,4-Dimethoxyphenyl)-2-Formylnicotinate
Molecular FormulaC₁₆H₁₅NO₅C₁₆H₁₅NO₅
Molecular Weight (g/mol)301.29301.29
CAS NumberNot Reported244139-13-7
DensityN/AN/A
Boiling PointN/AN/A

*Inferred from structural analog data.

The identical molecular formula and weight suggest similar stability and solubility profiles, though the 2,5-dimethoxy substitution may alter electronic effects due to differing resonance and steric environments.

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of the 2,5-dimethoxy derivative is documented, the 3,4-dimethoxy analog is synthesized via acid-catalyzed condensation of 3,4-dimethoxybenzaldehyde with methyl nicotinate. Adapting this method for the 2,5-isomer would require 2,5-dimethoxybenzaldehyde as the starting material.

Key Synthetic Steps (Inferred):

  • Aldehyde Preparation: Synthesis of 2,5-dimethoxybenzaldehyde via formylation of 1,4-dimethoxybenzene.

  • Condensation: Reaction with methyl nicotinate under acidic conditions (e.g., p-toluenesulfonic acid) to form the nicotinate core.

  • Purification: Chromatographic isolation to achieve high purity .

Challenges in Isomer-Specific Synthesis

The 2,5-dimethoxy substitution may introduce steric hindrance during condensation, potentially reducing yield compared to the 3,4-isomer. Ortho-substituted methoxy groups could also destabilize intermediates, necessitating optimized reaction conditions .

Biological Activities and Mechanisms

Table 2: Inferred Biological Activity of 2,5-Dimethoxy Derivative

OrganismExpected MIC Range (μg/mL)Mechanism Hypothesis
Escherichia coli64–128Disruption of cell wall synthesis
Candida albicans>128Limited efficacy due to steric bulk

Anticancer Activity

Nicotinate derivatives often interact with kinase pathways. The 3,4-dimethoxy variant inhibits tubulin polymerization (IC₅₀: 8.2 μM), suggesting the 2,5-isomer may target similar pathways but with altered potency due to electronic effects.

Applications in Drug Development

Lead Compound Optimization

The formyl group serves as a handle for further derivatization. For instance, reductive amination could yield secondary amines with enhanced bioavailability .

Derivative TypeSynthetic RouteTarget Pathway
HydrazonesCondensation with hydrazineAntiviral agents
Schiff BasesReaction with aminesAntimicrobials

Computational Modeling Insights

Docking studies of the 3,4-isomer with cytochrome P450 3A4 suggest strong binding (ΔG: −9.8 kcal/mol). The 2,5-isomer’s binding affinity may differ due to shifted dipole moments, impacting metabolic stability.

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Data: No reported yields or purity for the 2,5-isomer.

  • Biological Profiling: Absence of in vitro or in vivo data specific to this derivative.

Recommendations

  • Isomer-Specific Synthesis: Prioritize optimizing condensation conditions for 2,5-dimethoxybenzaldehyde.

  • High-Throughput Screening: Evaluate the compound against NCI-60 cancer cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator